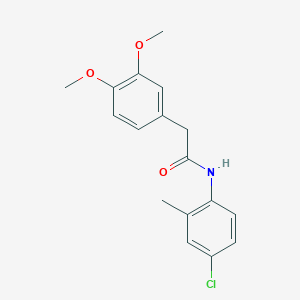
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CMA is a member of the phenylacetamide family and has a molecular weight of 319.82 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it has been shown to interact with the dopamine transporter (DAT) and inhibit the reuptake of dopamine. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has no significant effect on body weight, food intake, or locomotor activity in mice. However, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase dopamine levels in the striatum of mice. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not yet fully understood. This makes it difficult to design experiments to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate the mechanism of action and potential applications in the treatment of dopamine-related disorders. Another direction is to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in the development of fluorescent probes for imaging and sensing. Finally, further research is needed to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. The synthesis method is relatively straightforward, and N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications as a ligand for the development of fluorescent probes and as a starting material for the synthesis of other compounds. The mechanism of action is not yet fully understood, but studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders. Further research is needed to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 4-chloro-2-methylbenzoic acid and 3,4-dimethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The yield of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is typically around 50-60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications in scientific research. It has been used as a ligand for the development of fluorescent probes for imaging and sensing. N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been used as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGSQKVARQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)




![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)

![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)